2-(2-fluorophenyl)-N-methoxyacetamide
Description
2-(2-Fluorophenyl)-N-methoxyacetamide is a fluorinated acetamide derivative characterized by a fluorine atom at the ortho position of the phenyl ring and a methoxy group attached to the acetamide nitrogen. The molecular formula is inferred as C₉H₁₀FNO₂ (molecular weight ≈ 183.18 g/mol), based on its 4-fluorophenyl isomer described in .
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-methoxyacetamide |
InChI |
InChI=1S/C9H10FNO2/c1-13-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
UBBUMSJMWYPULR-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)CC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-fluorophenyl)-N-methoxyacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and methoxyacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-(2-Fluorophenyl)-N-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-(2-Fluorophenyl)-N-methoxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-methoxyacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Key Insight: The ortho-fluorine in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., benzyloxy in ) but increase dipole interactions.
Nitrogen Substituent Modifications
Structural and Functional Highlights
- Fluorine vs. Chlorine : The ortho -fluorine in the target compound provides a balance of electronegativity and steric profile, contrasting with the α-chloro substitution in , which is more reactive but less stable.
- Methoxy Group : The N-methoxy moiety may enhance metabolic stability compared to N-H acetamides, as seen in ’s derivatives with longer half-lives.
- Phenyl Ring Modifications : Difluoro substitution () increases symmetry and may improve crystallinity, whereas formyl or ethoxy groups () introduce sites for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
